

A Functional Comparison of RET Ligand-1 Isoforms: RET9 and RET51

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RET ligand-1

Cat. No.: B15581477

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a pivotal role in the development of the nervous and renal systems. Alternative splicing of the RET gene gives rise to two main protein isoforms, RET9 and RET51, which differ in their C-terminal tails. These structural differences translate into distinct functional properties, influencing their subcellular localization, trafficking, and downstream signaling cascades. This guide provides an objective comparison of RET9 and RET51, supported by experimental data, to aid researchers in understanding their unique contributions to cellular processes and disease.

Structural and Expression Differences

RET9 and RET51 share identical extracellular and transmembrane domains but diverge at their C-termini. RET9 possesses a short, 9-amino acid tail, while RET51 has a longer, 51-amino acid tail.^{[1][2]} This variation in the C-terminus is critical as it contains tyrosine residues that, upon phosphorylation, serve as docking sites for various intracellular signaling proteins. While both isoforms are often co-expressed, their relative expression levels can vary between tissues and developmental stages.^[1]

Quantitative Comparison of Functional Parameters

The functional distinctions between RET9 and RET51 have been interrogated through various cellular and biochemical assays. The following tables summarize the key quantitative and

qualitative differences observed in their trafficking and signaling properties.

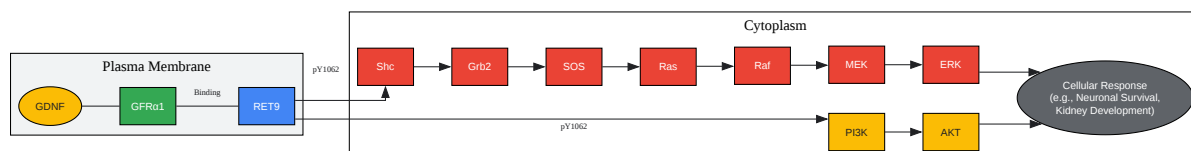
Parameter	RET9	RET51	Reference
Internalization Rate	Slower	Faster; ~13% internalized within 5 min of GDNF stimulation	[1]
Intracellular Trafficking	Targeted to the lysosome for degradation	Undergoes recycling back to the plasma membrane	[1]
Subcellular Localization	A significant portion is retained in the Golgi apparatus as an immature form	More efficiently processed and localized to the plasma membrane	[1]
Transforming Ability	Lower	Higher in some cell-based assays	[1][3]

Phosphorylation Site	Relative Phosphorylation in RET9	Relative Phosphorylation in RET51	Reference
Tyrosine 905 (Tyr905)	Greater and more sustained	Lower	[4][5]
Tyrosine 1015 (Tyr1015)	Lower	More highly phosphorylated over time	[4]
Tyrosine 1062 (Tyr1062)	Greater and more sustained	Lower	[4][5]

Signaling Pathways and Differential Adaptor Recruitment

The distinct C-terminal tails of RET9 and RET51 dictate their interaction with different adaptor proteins, leading to the activation of divergent downstream signaling pathways.

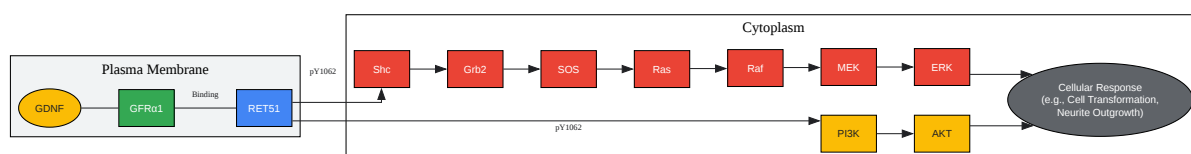
RET9 Signaling Pathway



[Click to download full resolution via product page](#)

Caption: RET9 Signaling Cascade.

RET51 Signaling Pathway



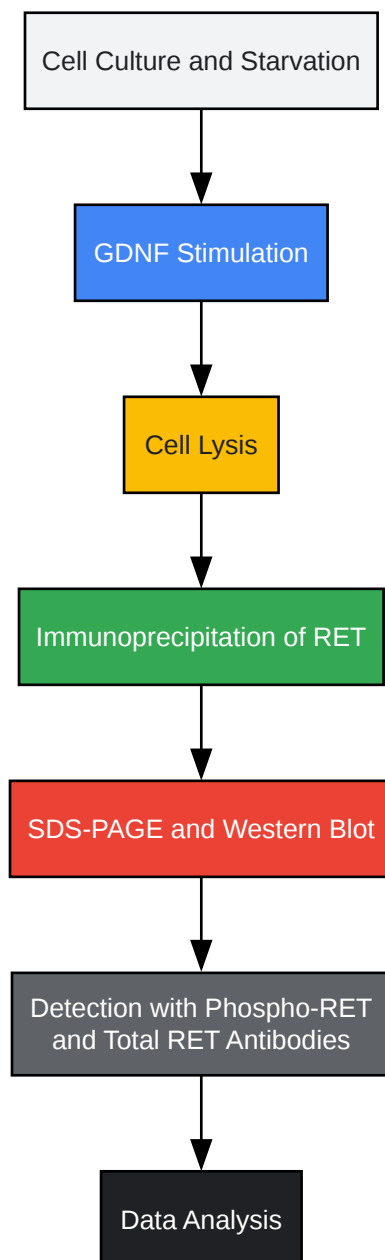
[Click to download full resolution via product page](#)

Caption: RET51 Signaling Cascade.

Experimental Protocols

Analysis of RET Isoform Phosphorylation by Immunoprecipitation and Western Blotting

This protocol describes the stimulation of cells expressing RET isoforms with Glial Cell Line-Derived Neurotrophic Factor (GDNF), followed by immunoprecipitation of RET and analysis of its phosphorylation status by Western blotting.



[Click to download full resolution via product page](#)

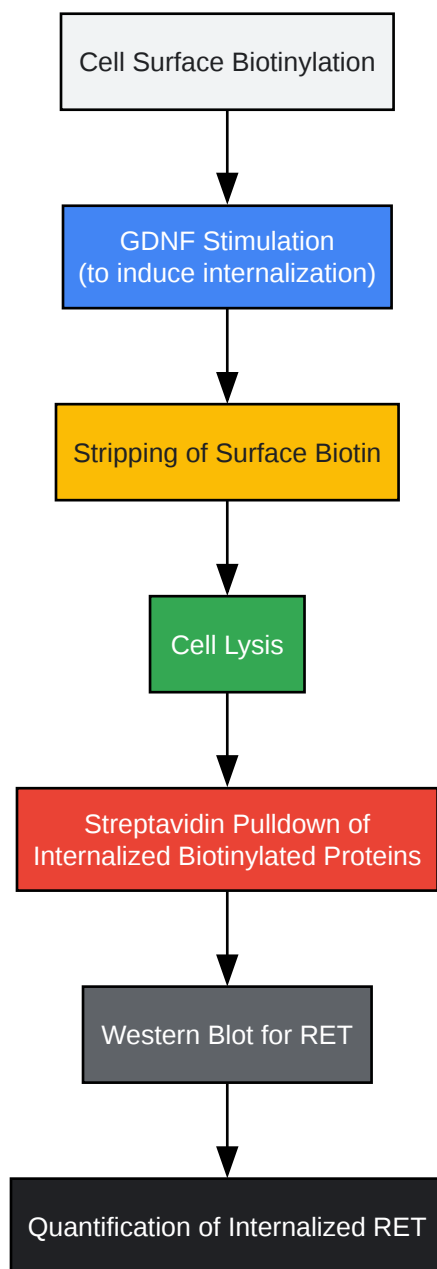
Caption: Workflow for RET Phosphorylation Analysis.

- Cells expressing RET9 or RET51 (e.g., HEK293 or SH-SY5Y cells)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- GDNF (recombinant human)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Anti-RET antibody for immunoprecipitation
- Protein A/G agarose beads
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-RET (specific for desired tyrosine residue) and anti-total-RET
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Cell Culture and Starvation: Culture cells to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to stimulation to reduce basal receptor tyrosine kinase activity.
- GDNF Stimulation: Treat the cells with GDNF (e.g., 50 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
- Immunoprecipitation:

- Pre-clear the cell lysates by incubating with protein A/G agarose beads.
- Incubate the pre-cleared lysates with an anti-RET antibody overnight at 4°C.
- Add protein A/G agarose beads to capture the antibody-RET complexes.
- Wash the beads several times with wash buffer to remove non-specific binding.
- SDS-PAGE and Western Blotting:
 - Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Antibody Incubation and Detection:
 - Block the membrane and incubate with a primary antibody against a specific phospho-tyrosine residue of RET.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody.
 - Detect the signal using a chemiluminescent substrate.
 - Strip the membrane and re-probe with an antibody against total RET for normalization.
- Data Analysis: Quantify the band intensities to determine the relative phosphorylation levels of each RET isoform at different time points.

Assessment of RET Isoform Internalization by Cell Surface Biotinylation

This protocol allows for the quantitative measurement of ligand-induced internalization of RET isoforms from the cell surface.



[Click to download full resolution via product page](#)

Caption: Workflow for RET Internalization Assay.

- Cells expressing RET9 or RET51
- PBS with Ca²⁺ and Mg²⁺
- Sulfo-NHS-SS-Biotin

- Quenching solution (e.g., glycine in PBS)
- GDNF
- Stripping buffer (e.g., glutathione-based)
- Lysis buffer
- Streptavidin-agarose beads
- Western blotting reagents as described in the previous protocol
- Cell Surface Biotinylation:
 - Wash cells with ice-cold PBS.
 - Incubate cells with Sulfo-NHS-SS-Biotin in PBS on ice to label cell surface proteins.
 - Quench the reaction with quenching solution.
- Internalization:
 - Incubate the biotinylated cells with GDNF at 37°C for various time points to allow for receptor internalization.
- Stripping of Surface Biotin:
 - Wash the cells with ice-cold PBS.
 - Treat the cells with a stripping buffer on ice to remove biotin from proteins remaining on the cell surface.
- Cell Lysis and Streptavidin Pulldown:
 - Lyse the cells and incubate the lysates with streptavidin-agarose beads to capture the biotinylated (internalized) proteins.
- Western Blot Analysis:

- Elute the captured proteins and analyze the amount of internalized RET by Western blotting using an anti-RET antibody.
- Data Analysis: Quantify the amount of internalized RET at each time point and express it as a percentage of the total surface-labeled RET.

Conclusion

The two major isoforms of the RET receptor, RET9 and RET51, exhibit significant functional differences stemming from their distinct C-terminal structures. RET51 is more efficiently trafficked to the cell surface and undergoes rapid ligand-induced internalization and recycling, which may contribute to its higher transforming potential. In contrast, RET9 shows slower internalization and is primarily targeted for degradation. These trafficking differences, coupled with differential phosphorylation and adaptor protein recruitment, lead to distinct downstream signaling profiles and cellular outcomes. A thorough understanding of the unique functions of each RET isoform is crucial for developing targeted therapies for RET-driven cancers and other diseases. While this guide provides a comprehensive overview, it is important to note that direct quantitative comparisons of the binding affinity of each isoform to the GDNF/GFR α 1 complex are not yet available in the literature and represent an area for future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alternative splicing results in RET isoforms with distinct trafficking properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential activities of the RET tyrosine kinase receptor isoforms during mammalian embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative expression of the RET9 and RET51 isoforms in human pheochromocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The long and short isoforms of Ret function as independent signaling complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. profiles.wustl.edu [profiles.wustl.edu]
- To cite this document: BenchChem. [A Functional Comparison of RET Ligand-1 Isoforms: RET9 and RET51]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581477#functional-comparison-of-ret-ligand-1-isoforms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com